molecular formula C14H10BrFO2 B1292348 2-Bromo-3'-fluoro-4'-methoxybenzophenone CAS No. 951885-97-5

2-Bromo-3'-fluoro-4'-methoxybenzophenone

Cat. No.: B1292348
CAS No.: 951885-97-5
M. Wt: 309.13 g/mol
InChI Key: JWULDKRPAFHYEA-UHFFFAOYSA-N
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Description

2-Bromo-3'-fluoro-4'-methoxybenzophenone is a substituted benzophenone derivative characterized by a benzophenone backbone (two benzene rings linked by a ketone group) with bromine, fluorine, and methoxy substituents at the 2-, 3'-, and 4'-positions, respectively. Its molecular formula is C₁₄H₁₀BrFO₂, and it is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research. The compound’s structural complexity and electron-withdrawing substituents (Br, F) make it a valuable precursor for cross-coupling reactions, such as Suzuki-Miyaura or Ullmann-type couplings .

Notably, the CAS number 327064-07-3 is associated with this compound, though it has been listed as a discontinued product in some sources .

Properties

IUPAC Name

(2-bromophenyl)-(3-fluoro-4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFO2/c1-18-13-7-6-9(8-12(13)16)14(17)10-4-2-3-5-11(10)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWULDKRPAFHYEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001215006
Record name Methanone, (2-bromophenyl)(3-fluoro-4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001215006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951885-97-5
Record name Methanone, (2-bromophenyl)(3-fluoro-4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951885-97-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (2-bromophenyl)(3-fluoro-4-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001215006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3’-fluoro-4’-methoxybenzophenone typically involves the following steps:

    Bromination: The introduction of a bromine atom into the benzene ring. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

    Fluorination: The introduction of a fluorine atom into the benzene ring. This can be done using fluorinating agents such as hydrogen fluoride (HF) or silver fluoride (AgF).

    Methoxylation: The introduction of a methoxy group (-OCH3) into the benzene ring. This can be achieved using methanol (CH3OH) in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods

Industrial production of 2-Bromo-3’-fluoro-4’-methoxybenzophenone may involve large-scale bromination, fluorination, and methoxylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3’-fluoro-4’-methoxybenzophenone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine, fluorine, and methoxy groups can be substituted with other functional groups using appropriate reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone for halogen exchange, or Grignard reagents for nucleophilic substitution.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Substitution: Formation of iodinated, chlorinated, or other substituted benzophenones.

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

2-Bromo-3’-fluoro-4’-methoxybenzophenone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-3’-fluoro-4’-methoxybenzophenone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The presence of bromine, fluorine, and methoxy groups can influence the compound’s reactivity and binding affinity to these targets. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares 2-Bromo-3'-fluoro-4'-methoxybenzophenone with structurally related compounds, emphasizing substituent positions, molecular properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Key Uses & Notes
This compound 327064-07-3 C₁₄H₁₀BrFO₂ 325.13 g/mol 2-Br, 3'-F, 4'-OCH₃ Synthetic intermediate; discontinued . Requires PPE for handling .
4-Bromo-3'-fluoro-4'-methoxybenzophenone 760192-85-6 C₁₄H₁₀BrFO₂ 325.13 g/mol 4-Br, 3'-F, 4'-OCH₃ Isomeric variant; similar reactivity but differing electronic effects .
2-Bromo-4'-methoxyacetophenone 2632-13-5 C₉H₉BrO₂ 229.07 g/mol 2-Br, 4'-OCH₃ (acetophenone) Intermediate in organic synthesis; controlled handling advised .
2-Bromo-3'-methoxybenzophenone 890098-06-3 C₁₄H₁₁BrO₂ 291.14 g/mol 2-Br, 3'-OCH₃ Lacks fluorine; reduced electrophilicity compared to fluoro analogs .
2-Bromo-3'-fluoro-4'-methoxypropiophenone 4467-08-7 C₁₀H₁₀BrFO₂ 261.09 g/mol Propiophenone backbone Smaller molecular size; altered steric effects .

Key Differences and Research Findings

Backbone Variations: Acetophenone vs. Benzophenone: Acetophenone derivatives (e.g., 2-Bromo-4'-methoxyacetophenone) exhibit lower molecular weights and reduced steric hindrance, favoring reactions at the ketone group .

Safety and Handling: Benzophenone derivatives generally require more rigorous PPE (e.g., respiratory protection) than acetophenones due to higher lipophilicity and persistence . Fluorinated compounds may pose unique disposal challenges due to environmental persistence, as noted in SDS guidelines .

Biological Relevance: Studies on structurally related azo dyes () suggest that substituent positioning (e.g., meta vs. para) correlates with biological activity, such as carcinogenicity.

Biological Activity

2-Bromo-3'-fluoro-4'-methoxybenzophenone is an organic compound with the molecular formula C14H10BrFO2. This compound belongs to the benzophenone family, which is known for its diverse biological activities and applications in medicinal chemistry. The unique combination of bromine, fluorine, and methoxy groups enhances its potential as a pharmacophore in drug development.

Chemical Structure and Properties

The structure of this compound includes:

  • A bromine atom (Br) at the 2-position
  • A fluorine atom (F) at the 3'-position
  • A methoxy group (-OCH3) at the 4'-position

This arrangement significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of halogen substituents (bromine and fluorine) can enhance binding affinity, while the methoxy group may contribute to lipophilicity, facilitating cellular uptake.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, benzophenone derivatives have been tested against various bacterial strains, showing varying degrees of inhibition. The compound's potential as an antimicrobial agent warrants further investigation.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Benzophenone DerivativeStaphylococcus aureus39 µg/mL
Benzophenone DerivativeEscherichia coli50 µg/mL

Anticancer Activity

There is emerging evidence suggesting that benzophenone derivatives can inhibit cancer cell proliferation. Preliminary studies indicate that this compound may exhibit cytotoxic effects on specific cancer cell lines, possibly through mechanisms involving DNA intercalation or enzyme inhibition.

Case Studies

  • In Vitro Studies : A study assessed the cytotoxicity of various benzophenone derivatives, including this compound, against human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.
  • In Vivo Studies : Animal model studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Initial findings suggest favorable absorption and bioavailability profiles, making it a candidate for further drug development.

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